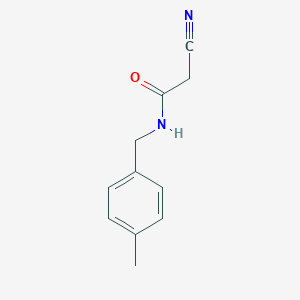

2-cyano-N-(4-methylbenzyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLYDXJODBRAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358592 | |

| Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64488-12-6 | |

| Record name | Acetamide, 2-cyano-N-[(4-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64488-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-cyano-N-(4-methylbenzyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-(4-methylbenzyl)acetamide, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This document delves into the primary synthetic pathways, focusing on the underlying chemical principles, and offers detailed, field-proven experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing the necessary technical insights for successful and efficient synthesis. We will explore the common and economical method of direct reaction between an alkyl cyanoacetate and a primary amine, specifically 4-methylbenzylamine, and discuss alternative approaches.[2] Key reaction parameters, safety considerations, and analytical validation techniques are also covered to ensure a robust and reproducible synthetic process.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₁₂N₂O, is a key building block in organic synthesis.[1][3] Its unique structure, featuring a reactive methylene group positioned between a nitrile and an amide carbonyl, makes it a versatile precursor for a wide range of heterocyclic compounds.[2] These heterocyclic structures are foundational in the development of novel pharmaceutical and agrochemical agents.[1] The presence of the cyanoacetamide moiety allows for various chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science.[2][4]

Key Properties of this compound:

Primary Synthesis Pathway: Amidation of Ethyl Cyanoacetate

The most prevalent and economically viable method for synthesizing N-substituted cyanoacetamides, including this compound, is the direct amidation of an alkyl cyanoacetate, typically ethyl cyanoacetate, with a primary or secondary amine.[2] This reaction is an aminolysis of the ester, where the amine displaces the ethoxy group of the ethyl cyanoacetate to form the corresponding amide.

Underlying Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-methylbenzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, yielding the desired N-(4-methylbenzyl)-2-cyanoacetamide. The reaction is often facilitated by heating, which can be performed conventionally or via microwave irradiation to potentially improve reaction times and yields.[5][6] While the reaction can proceed without a catalyst, base catalysis can be employed to enhance the reaction rate.[6][7]

Visualizing the Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Conventional Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the conventional heating method. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment

| Material | Grade | Supplier |

| Ethyl cyanoacetate | Reagent | Sigma-Aldrich |

| 4-Methylbenzylamine | Reagent | Alfa Aesar |

| Toluene | Anhydrous | Fisher Scientific |

| Deionized water | N/A | In-house |

| Ethanol | 95% | VWR |

| Anhydrous Magnesium Sulfate | Reagent | Merck |

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and filter flask, beakers, graduated cylinders, rotary evaporator, and Thin Layer Chromatography (TLC) apparatus.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl cyanoacetate is harmful if swallowed or in contact with skin.[2]

-

4-Methylbenzylamine is corrosive and toxic; handle with care.

-

Toluene is flammable and has associated health risks.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl cyanoacetate (11.3 g, 0.1 mol) and 4-methylbenzylamine (12.1 g, 0.1 mol) in 100 mL of toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.[10]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (3:1 v/v). The reaction is typically complete within 8-12 hours.[2]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold ethanol to remove any unreacted starting materials and impurities.[11]

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Purification and Characterization

The crude product can be further purified by recrystallization from ethanol to obtain a high-purity crystalline solid.[7][11] The purity and identity of the final product should be confirmed by:

-

Melting Point Analysis: Compare the observed melting point with the literature value (126-128 °C).[1]

-

Spectroscopic Analysis:

-

¹H NMR: To confirm the proton environment of the molecular structure.

-

¹³C NMR: To confirm the carbon skeleton.

-

FT-IR: To identify characteristic functional groups (e.g., C≡N stretch, C=O stretch of the amide, N-H stretch).

-

Alternative Synthesis Pathways

While the direct amidation of ethyl cyanoacetate is the most common method, other synthetic routes are available.

Condensation with Cyanoacetic Acid

An alternative approach involves the direct condensation of cyanoacetic acid with 4-methylbenzylamine. This method typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC), to facilitate the amide bond formation.[7] While effective, this method generates byproducts (e.g., dicyclohexylurea) that need to be removed, which can complicate the purification process.[10]

Caption: Alternative synthesis via condensation with cyanoacetic acid.

Comparative Analysis of Synthesis Pathways

| Parameter | Direct Amidation of Ethyl Cyanoacetate | Condensation with Cyanoacetic Acid |

| Starting Materials | Ethyl cyanoacetate, 4-methylbenzylamine | Cyanoacetic acid, 4-methylbenzylamine |

| Reagents | Typically none, or a simple base | Coupling agent (e.g., DCC, DIC) |

| Byproducts | Ethanol | Dicyclohexylurea (DCU), Water |

| Atom Economy | High | Moderate |

| Process Simplicity | Simpler workup and purification | More complex purification |

| Cost-Effectiveness | Generally more cost-effective | Can be more expensive due to coupling agents |

Conclusion

The synthesis of this compound is most efficiently and economically achieved through the direct amidation of ethyl cyanoacetate with 4-methylbenzylamine. This method offers high atom economy, procedural simplicity, and avoids the use of costly coupling agents and the formation of difficult-to-remove byproducts. The provided experimental protocol, when followed with the appropriate safety measures, offers a reliable and reproducible method for obtaining this valuable synthetic intermediate. Further optimization, such as the use of microwave-assisted heating, may offer improvements in reaction times and yields, and should be considered for process intensification.

References

-

Kebaili, A., Belhadj, F., Kibou, Z. K., & Choukchou-Braham, N. (n.d.). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. PubChem. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved from [Link]

-

Deady, L. W., et al. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry. Retrieved from [Link]

- Dyachenko, I. V., et al. (2007). N-hetaryl-2-cyanoacetamides in the synthesis of substituted (E)-N-hetaryl-2-cyanoacrylamides, (E)-N-alkyl-N-hetaryl-2-cyanoacrylamides, and 6-amino-2-oxo-4-phenyl-1-(pyridin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles. Russian Journal of Organic Chemistry.

- Ghozlan, S. A. S., et al. (2020).

- Ren, H., & Lan, M. (2024). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Molecules.

-

Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved from [Link]

-

Al-Mousawi, S. M. (2025). 2-Cyanoacetamide. ResearchGate. Retrieved from [Link]

-

Osman, A. H. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.

- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Li, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. Retrieved from [Link]

- Singh, S., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.

-

Cope, A. C., et al. (n.d.). Ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses. Retrieved from [Link]

- Lynam, J. M., & Double, P. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.

- Schneider, E. M., et al. (2015). Base-free Knoevenagel condensation catalyzed by copper metal surfaces.

-

National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem. Retrieved from [Link]

- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (n.d.). Google Patents.

-

National Center for Biotechnology Information. (n.d.). S-2-benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate. PubChem. Retrieved from [Link]

Sources

- 1. Cas 64488-12-6,this compound | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties of 2-cyano-N-(4-methylbenzyl)acetamide

Introduction

2-cyano-N-(4-methylbenzyl)acetamide (CAS No. 64488-12-6) is a substituted acetamide derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its unique structure, featuring a cyano group, an amide linkage, and a substituted benzyl moiety, makes it a valuable intermediate in the development of novel compounds for the pharmaceutical and agrochemical industries.[1] The physicochemical properties of such an intermediate are paramount, as they directly influence reaction kinetics, purification strategies, formulation, and, ultimately, the biological absorption, distribution, metabolism, and excretion (ADME) profile of any resulting active pharmaceutical ingredient.

This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailing the essential experimental protocols required to determine critical, yet currently unavailable, parameters such as lipophilicity, solubility, and ionization constants. The causality behind experimental choices is explained to provide field-proven insights, ensuring a robust understanding of the molecule's behavior.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation for all physicochemical analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-cyano-N-[(4-methylphenyl)methyl]acetamide | [1] |

| CAS Number | 64488-12-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Synonyms | this compound; 2-cyano-N-[(4-methylphenyl)methyl]ethanamide |[1] |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Core Physicochemical Profile

The following table summarizes the currently available physical and chemical data for the compound.

Table 2: Summary of Known Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 126-128 °C | N/A | [1] |

| Boiling Point | 432.7 °C | at 760 mmHg | [1] |

| Density | 1.101 g/cm³ | N/A | [1] |

| Flash Point | 215.5 °C | N/A | [1] |

| Vapor Pressure | 1.08 x 10⁻⁷ mmHg | at 25°C | [1] |

| Refractive Index | 1.537 | N/A | [1] |

| Solubility | Data not available | N/A | [1] |

| LogP (Octanol/Water) | Data not available | N/A |

| pKa | Data not available | N/A | |

Lipophilicity (LogP) and its Determination

Expertise & Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and is a key determinant of its overall ADME profile. For a molecule like this compound, which serves as a scaffold for potential drugs, understanding its lipophilicity is essential for predicting the behavior of its derivatives. While no experimental LogP data is currently published, the gold-standard "shake-flask" method provides a reliable means of determination.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This protocol ensures a self-validating system by requiring equilibration, phase separation, and mass balance confirmation.

-

Preparation of Phases: Prepare n-octanol and reagent-grade water. Pre-saturate the n-octanol with water and the water with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period. This step is crucial to prevent volume changes during the actual experiment.

-

Compound Dissolution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).

-

Partitioning: Combine the octanol solution with a known volume of the pre-saturated water in a glass vessel with a tight-fitting cap. A volume ratio of 1:1 is common, but can be adjusted based on the expected LogP.

-

Equilibration: Agitate the vessel at a constant, controlled temperature (typically 25 °C) until equilibrium is reached. This can take several hours. Gentle, repeated inversion is preferred over vigorous shaking to prevent the formation of emulsions.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanolic phases.

-

Analysis: Carefully sample a precise aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for drug absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The amide and cyano groups in this compound suggest it can act as both a hydrogen bond donor and acceptor, but the aromatic ring contributes to its hydrophobicity. Determining its exact solubility is therefore critical.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility (OECD 105)

This method is considered authoritative because it measures solubility at equilibrium, providing a thermodynamically stable value.

-

Loading: Add an excess amount of solid this compound to a vessel containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to simulate physiological conditions. The presence of excess solid is essential to ensure saturation is achieved.

-

Equilibration: Seal the vessel and agitate at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. Preliminary studies should confirm the time required to reach a plateau in concentration.

-

Phase Separation: Allow the suspension to settle. To remove all undissolved solids, filter the sample through a low-binding 0.22 µm filter or centrifuge at high speed. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate or supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Reporting: Report the solubility in units of mg/mL or µM at the specified pH and temperature.

Caption: Workflow for determining aqueous solubility.

Ionization Constant (pKa)

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This property profoundly affects solubility, permeability, and target engagement, as the charged and uncharged forms of a molecule have drastically different physicochemical behaviors. For this compound, two sites are of interest for potential acidity:

-

Amide N-H: Typically very weakly acidic (pKa > 15), unlikely to ionize under physiological conditions.

-

α-Carbon C-H: The methylene protons located between the electron-withdrawing cyano and carbonyl groups are activated and can be deprotonated under basic conditions. This acidity is highly relevant for synthetic transformations and potential metabolic pathways.

Potentiometric titration is a robust and direct method for measuring pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water, to ensure sufficient solubility throughout the titration.

-

Titration Setup: Place the solution in a thermostatted vessel. Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M KOH for an acid, or 0.1 M HCl for a base).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to calculate the pKa from the derivative of the titration curve.

Caption: Principle of pKa determination by potentiometric titration.

References

-

LookChem, this compound, [Link]. Accessed January 21, 2026.

Sources

A Technical Guide to 2-cyano-N-(4-methylbenzyl)acetamide: Synthesis, Properties, and Applications in Chemical Development

Abstract

This technical guide provides an in-depth analysis of 2-cyano-N-(4-methylbenzyl)acetamide (CAS No. 64488-12-6), a versatile chemical intermediate. The document outlines its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its significance as a building block in the development of complex organic molecules. While direct biological data for this specific compound is not prevalent in public literature, this guide synthesizes information on the broader class of cyanoacetamide derivatives to contextualize its potential applications in pharmaceutical and agrochemical research. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic precursor.

Introduction and Overview

This compound is an organic compound characterized by a central acetamide backbone, a reactive cyano (-C≡N) group, and an N-substituted 4-methylbenzyl group.[1][2] Its strategic importance lies in its nature as a polyfunctional intermediate, possessing multiple reactive sites that can be leveraged for constructing more complex molecular architectures.[3]

Primarily utilized in organic synthesis, it serves as a key precursor for a diverse range of compounds.[1] The presence of an active methylene group (CH₂) adjacent to the cyano and carbonyl functions, along with the nucleophilic amide nitrogen, makes it a highly valuable synthon for generating various heterocyclic systems and other target molecules with potential biological activities.[3][4] This guide will elucidate the foundational chemistry and practical applications of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 64488-12-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| IUPAC Name | 2-cyano-N-[(4-methylphenyl)methyl]acetamide | [1] |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | 432.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.101 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Characterization

The synthesis of N-substituted cyanoacetamides is a well-established transformation in organic chemistry. The most common and efficient method involves the condensation of a primary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5][6]

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the amine (4-methylbenzylamine) attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent loss of ethanol yields the target amide.

Caption: Proposed reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing this compound. It is designed to be self-validating through clear checkpoints and purification steps.

Materials:

-

4-methylbenzylamine (1.0 eq)

-

Ethyl cyanoacetate (1.1 eq)

-

Toluene or Ethanol (as solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzylamine (1.0 eq) and the chosen solvent (e.g., Toluene, 100 mL).

-

Causality: The solvent facilitates mixing and heat transfer. Toluene is effective for azeotropically removing the ethanol byproduct, driving the reaction to completion.

-

-

Reagent Addition: Slowly add ethyl cyanoacetate (1.1 eq) to the flask while stirring.

-

Causality: A slight excess of the ester ensures the complete consumption of the more valuable amine starting material.

-

-

Thermal Reaction: Heat the reaction mixture to reflux (approx. 110°C for Toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the condensation reaction.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

-

Causality: The acid wash removes any unreacted amine, while the bicarbonate wash neutralizes any acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: Removal of water is critical to prevent hydrolysis during storage and to obtain a pure, solid product.

-

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Filter the crystals and dry them under vacuum.

-

Causality: Recrystallization removes residual starting materials and byproducts, yielding a high-purity final product.

-

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are standard:

-

¹H NMR Spectroscopy: To confirm the proton environment and structural integrity.

-

¹³C NMR Spectroscopy: To verify the carbon skeleton.

-

FT-IR Spectroscopy: To identify key functional groups (C≡N stretch, C=O stretch, N-H stretch).

-

Mass Spectrometry: To confirm the molecular weight (188.23 m/z).

-

Melting Point Analysis: To assess purity; a sharp melting point range (e.g., 126-128 °C) indicates high purity.[1]

Applications in Synthetic Chemistry

The primary value of this compound is its role as a versatile synthon.[1] Its chemical structure is a launchpad for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds.[3][4]

Caption: Role as a central building block for diverse chemical classes.

The reactivity of the molecule can be summarized as follows:

-

Active Methylene Group: The protons on the carbon between the cyano and carbonyl groups are acidic and can be easily deprotonated. This carbanion is a potent nucleophile, enabling Knoevenagel condensations and Michael additions.[3]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like pyridines and thiazoles.[7]

-

Amide Functionality: The amide bond provides structural rigidity and hydrogen bonding capabilities to the final molecules, which is often crucial for biological activity.

Its use as an intermediate is noted in the synthesis of potential pharmaceuticals and agrochemicals.[1]

Review of Potential Biological Activity of the Cyanoacetamide Class

While there is no specific, publicly available research on the biological activity of this compound itself, the broader class of cyanoacetamide and acetamide derivatives has been extensively investigated for therapeutic potential.[8] This compound serves as an excellent starting point for generating libraries of molecules to be screened for various biological targets.

Notable activities found in related structures include:

-

Enzyme Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized as potent and reversible inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key signaling protein in inflammatory pathways.[9]

-

Anticancer Activity: Thiazolidine-bearing 2-cyanoacetamide derivatives have been investigated for their cytotoxic effects against leukemia cell lines.[10]

-

Insecticidal Properties: Complex cyanoacetamide derivatives have shown potent insecticidal activity against pests like the cowpea aphid.[7]

-

Antioxidant and Anti-inflammatory Activity: Other acetamide derivatives have been studied for their ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.[8]

The common thread is that the cyanoacetamide core provides a rigid and functionally rich scaffold that can be readily modified to achieve specific interactions with biological targets.

Safety and Handling

As a fine chemical research compound, this compound should be handled with appropriate precautions in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

Toxicity Profile: Although specific toxicity data for this compound is not available, related compounds like 2-cyano-N-(4-methylphenyl)acetamide are classified with GHS warnings such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[11] It is prudent to assume a similar hazard profile for this compound.

References

-

This compound | CAS 64488-12-6. LookChem.[Link]

-

Synthesis of N-Benzyl-N-cyanoacetamide. PrepChem.com.[Link]

-

2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.[Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.[Link]

-

2-Cyano-N-methylacetamide | C4H6N2O. PubChem, National Center for Biotechnology Information.[Link]

-

Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5). Cheméo.[Link]

-

Cyanoacetamide. Organic Syntheses Procedure.[Link]

- Synthesis method for benzyl cyanide derivative.

-

Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ResearchGate.[Link]

-

Synthesis of cyanoacetamide derivatives 2a–d. ResearchGate.[Link]

-

Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate.[Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed, National Center for Biotechnology Information.[Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).[Link]

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Sources

- 1. Cas 64488-12-6,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O | CID 693152 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-cyano-N-(4-methylbenzyl)acetamide via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structures in the fields of chemical research and pharmaceutical development. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(4-methylbenzyl)acetamide, a valuable intermediate in organic synthesis. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and signal multiplicities, this paper offers researchers and drug development professionals a robust framework for interpreting NMR data. We present detailed, field-proven protocols for sample preparation and data acquisition, ensuring trustworthy and reproducible results. The causality behind spectral features is explained, grounding the analysis in the fundamental principles of magnetic resonance and molecular structure.

Introduction: The Compound and the Technique

This compound (CAS 64488-12-6) is a bespoke chemical entity often utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] Its structure incorporates several key functional groups: a cyano group, an amide linkage, and a substituted aromatic ring. The precise arrangement of these groups is critical to its reactivity and function.

NMR spectroscopy provides a non-destructive method to map the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), we can deduce the complete molecular architecture. This guide serves to explain the expected NMR spectral characteristics of this compound, providing a predictive benchmark for its structural verification.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectrum, we must first analyze the molecular structure and identify all unique proton and carbon environments. The structure contains a p-substituted benzyl moiety connected to a cyanoacetamide fragment.

Caption: Molecular structure of this compound with atom labeling.

Based on this structure, we can distinguish the following proton and carbon signals:

-

¹H NMR: 5 distinct proton environments are expected: the amide proton (N-H), the two aromatic protons (H-2'/6' and H-3'/5'), the benzylic methylene protons (Cβ-H), the active methylene protons (Cα-H), and the methyl protons (Cγ-H).

-

¹³C NMR: 8 unique carbon signals are anticipated: the carbonyl carbon (C=O), the cyano carbon (-CN), four aromatic carbons (C-1', C-2'/6', C-3'/5', C-4'), the benzylic methylene carbon (Cβ), the active methylene carbon (Cα), and the methyl carbon (Cγ).

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. The predicted spectrum for this compound in a common solvent like CDCl₃ is detailed below.

Causality of Predicted Chemical Shifts and Multiplicities

-

Amide N-H (δ ≈ 6.0-7.0 ppm, broad triplet): The amide proton is deshielded by the adjacent carbonyl group and nitrogen atom. Its signal is often broad due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange. It is expected to appear as a triplet due to coupling with the two adjacent benzylic methylene (Cβ) protons.

-

Aromatic Protons (δ ≈ 7.1-7.3 ppm, two doublets): The p-disubstitution creates an AA'BB' system, which often simplifies to two distinct doublets. The two protons ortho to the electron-donating methyl group (H-3'/5') will be slightly more shielded (further upfield) than the two protons ortho to the electron-withdrawing CH₂-NH group (H-2'/6'). Both will exhibit a typical ortho-coupling constant of approximately 8 Hz.

-

Benzylic Methylene Cβ-H₂ (δ ≈ 4.4 ppm, doublet): These protons are adjacent to the electron-withdrawing amide nitrogen and the aromatic ring, placing them in this chemical shift region.[2] The signal will be split into a doublet by the single amide proton (N-H), with a coupling constant (³J_HH) of around 5-6 Hz.

-

Active Methylene Cα-H₂ (δ ≈ 3.4 ppm, singlet): These protons are situated between two electron-withdrawing groups: the carbonyl (C=O) and the cyano (-CN). This deshielding effect shifts them downfield. With no adjacent protons, their signal is a singlet.

-

Methyl Cγ-H₃ (δ ≈ 2.3 ppm, singlet): The methyl protons attached to the aromatic ring appear in the typical benzylic methyl region.[3] As there are no adjacent protons, the signal is a sharp singlet.

Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.0 - 7.0 | Broad Triplet | ~5-6 | 1H | N-H |

| ~7.2 | Doublet | ~8 | 2H | Ar-H (H-2'/6') |

| ~7.1 | Doublet | ~8 | 2H | Ar-H (H-3'/5') |

| ~4.4 | Doublet | ~5-6 | 2H | -N-CH₂ -Ar (Cβ-H₂) |

| ~3.4 | Singlet | - | 2H | -CO-CH₂ -CN (Cα-H₂) |

| ~2.3 | Singlet | - | 3H | Ar-CH₃ (Cγ-H₃) |

Detailed ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals one peak for each unique carbon atom in the molecule, providing a carbon "fingerprint."

Causality of Predicted Chemical Shifts

-

Carbonyl Carbon (C=O, δ ≈ 165 ppm): The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, causing it to appear furthest downfield.[4]

-

Aromatic Carbons (δ ≈ 128-138 ppm): Four signals are expected. The two quaternary carbons (C-1' and C-4') will have different intensities than the protonated carbons (C-2'/6' and C-3'/5'). Substituent effects dictate their positions; the carbon attached to the alkyl groups (C-1' and C-4') will be slightly downfield compared to the unsubstituted benzene reference of 128.5 ppm.

-

Cyano Carbon (-CN, δ ≈ 116 ppm): The cyano carbon typically resonates in this region of the spectrum.[5]

-

Benzylic Methylene Carbon (Cβ, δ ≈ 43 ppm): This carbon is attached to the electronegative nitrogen, shifting it downfield into the 40-50 ppm range.[6]

-

Active Methylene Carbon (Cα, δ ≈ 25 ppm): This carbon is influenced by both the carbonyl and cyano groups, placing it in this characteristic region.

-

Methyl Carbon (Cγ, δ ≈ 21 ppm): This is the most shielded carbon, appearing furthest upfield, consistent with a methyl group on an aromatic ring.[3]

Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~138 | C -4' |

| ~135 | C -1' |

| ~129 | C -3'/5' |

| ~128 | C -2'/6' |

| ~116 | -C N |

| ~43 | -N-C H₂-Ar (Cβ) |

| ~25 | -CO-C H₂-CN (Cα) |

| ~21 | Ar-C H₃ (Cγ) |

Experimental Protocols and Workflow

Achieving high-quality, trustworthy NMR data requires meticulous adherence to standardized protocols.

Step-by-Step Sample Preparation

-

Compound Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with limited solubility or to better resolve exchangeable protons like the N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Many modern solvents are supplied with TMS already added.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may aid dissolution if needed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional but Recommended): For the highest resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier.

Data Acquisition Workflow

The process of acquiring and analyzing NMR data follows a logical sequence to ensure structural confirmation.

Caption: Standardized workflow for NMR spectral analysis from sample preparation to structural confirmation.

Conclusion

The structural elucidation of this compound is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical principles, provide a clear and verifiable fingerprint for the molecule. The singlet for the active methylene protons, the doublet for the benzylic methylene protons coupled to the amide proton, the characteristic AA'BB' system for the aromatic protons, and the distinct upfield singlet for the methyl group collectively form a unique signature in the ¹H spectrum. This is complemented by the eight distinct signals in the ¹³C spectrum, including the downfield carbonyl and the characteristic cyano carbon signal. By following the detailed protocols and analytical framework presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fe-Catalyzed Oxidative CH/NH Coupling between Aldehydes and Simple Amides - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-benzyl-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-. Wiley. Retrieved from [Link]

-

LookChem. (n.d.). Cas 64488-12-6, this compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2007). N-Benzylacetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-cyano-N-(furan-2-ylmethyl)-2-phenyl-. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-benzyloxyphenyl)-2-cyano-. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyano-n-(4-methylphenyl)acetamide (C10H10N2O). Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, 2-cyano-N-(2-phenoxyethyl)-. Wiley. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-(4-methylbenzyl)acetamide

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 2-cyano-N-(4-methylbenzyl)acetamide. In the absence of direct empirical data for this specific molecule, this document leverages a robust analysis of structurally analogous compounds to postulate a primary mechanism centered on the modulation of voltage-gated sodium channels (VGSCs), a hallmark of several established anticonvulsant therapies. Secondary potential mechanisms, including kinase inhibition and receptor antagonism, are also explored based on the broader activities of the cyanoacetamide scaffold. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings of its potential bioactivity and a rigorous, multi-tiered experimental plan to systematically validate these hypotheses. The protocols herein are designed to serve as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Rationale

This compound is a synthetic compound characterized by a cyanoacetamide core linked to a 4-methylbenzyl group. While it has been identified as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents, its intrinsic biological activity and mechanism of action remain uncharacterized.[1] The structural architecture of this molecule, particularly the N-benzylacetamide moiety, bears a striking resemblance to a class of compounds known to exhibit significant anticonvulsant properties.[2][3]

Numerous studies have demonstrated that N-substituted amino acid and α-acetamido-N-benzylacetamide derivatives possess in vivo anticonvulsant activity, with a primary proposed mechanism involving the modulation of neuronal voltage-gated ion channels.[2][3] Specifically, the blockade of voltage-gated sodium channels is a well-established mechanism for controlling neuronal hyperexcitability, which is a key factor in the pathophysiology of epilepsy.[4][5][6][7] The structural similarities between this compound and these known anticonvulsants provide a strong rationale for hypothesizing a similar mechanism of action.

This guide, therefore, puts forth the primary hypothesis that this compound functions as a modulator of voltage-gated sodium channels. Furthermore, considering the diverse biological activities reported for the broader class of cyanoacetamide derivatives, we will also explore plausible secondary mechanisms to provide a comprehensive investigational framework.

Proposed Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The central hypothesis is that this compound exerts its biological effect by modulating the function of voltage-gated sodium channels (VGSCs) in neurons. VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials.[8] Many antiepileptic drugs act by stabilizing the inactivated state of these channels, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[4][6]

The proposed interaction of this compound with VGSCs is likely to be state-dependent, with a higher affinity for the open or inactivated states of the channel over the resting state. This would lead to a use-dependent block, which is more pronounced in rapidly firing neurons, such as those involved in a seizure focus.

Visualizing the Proposed Primary Mechanism

Caption: Proposed mechanism of this compound on neuronal voltage-gated sodium channels.

Plausible Secondary Mechanisms of Action

While the primary hypothesis focuses on VGSC modulation, the versatile cyanoacetamide scaffold has been implicated in other biological pathways. A comprehensive investigation should also consider these possibilities.

Inhibition of Transforming Growth Factor-beta-Activated Kinase 1 (TAK1)

TAK1 is a key enzyme in the signaling cascades of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cancer cell survival. Some 2-cyanoacrylamide derivatives have been identified as potent TAK1 inhibitors.[9] Given the structural relationship, this compound could potentially exhibit similar inhibitory activity.

Antagonism of the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neuropathic pain.[10][11] Several classes of P2X7 antagonists have been developed, and given the diverse pharmacology of cyanoacetamide derivatives, this represents another plausible target for investigation.[12][13][14]

Experimental Validation Framework

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its biological evaluation. A common method involves the aminolysis of an alkyl cyanoacetate with the corresponding amine.[15][16]

Protocol 1: Synthesis of this compound

-

To a solution of 4-methylbenzylamine (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or DMF), add ethyl cyanoacetate (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of the Primary Hypothesis: VGSC Modulation

The cornerstone of validating the primary hypothesis is to directly measure the effect of the compound on sodium channel function using electrophysiology.

Protocol 2: Patch-Clamp Electrophysiology on Neuronal Cells

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or ND7/23) or primary neurons (e.g., rat cortical or hippocampal neurons) that express voltage-gated sodium channels.

-

Whole-Cell Patch-Clamp Recording:

-

Compound Application:

-

Establish a stable baseline recording of sodium currents.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record sodium currents at each concentration to determine the dose-dependent inhibition.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude at each voltage step.

-

Construct current-voltage (I-V) curves in the presence and absence of the compound.

-

Determine the IC50 value for the inhibition of sodium currents.

-

Investigate the state-dependence of the block by applying different voltage protocols to assess the compound's effect on the resting, open, and inactivated states of the channel.[20]

-

Table 1: Hypothetical Patch-Clamp Electrophysiology Data

| Parameter | Control | 1 µM Compound | 10 µM Compound | 100 µM Compound |

| Peak INa (pA/pF) | -150 ± 10 | -120 ± 8 | -75 ± 5 | -15 ± 2 |

| IC50 (µM) | - | - | 8.5 | - |

| V1/2 of Inactivation (mV) | -65 ± 2 | -68 ± 2 | -75 ± 3 | -85 ± 4 |

In Vivo Validation of Anticonvulsant Activity

If the in vitro data supports VGSC modulation, the next logical step is to assess the compound's efficacy in established animal models of epilepsy.[1][21][22][23][24]

Protocol 3: Maximal Electroshock (MES) Seizure Model in Mice

-

Animal Acclimatization: Acclimate male ICR mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at various doses.

-

MES Induction: At the time of predicted peak effect, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED50).

Experimental Workflow for Primary Hypothesis Validation

Caption: A streamlined workflow for the validation of the primary hypothesized mechanism of action.

Investigation of Secondary Mechanisms

Should the primary hypothesis prove inconclusive, or to further profile the compound's activity, the following assays can be employed.

Protocol 4: In Vitro TAK1 Kinase Inhibition Assay

-

Assay Principle: Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[25]

-

Reaction Setup: In a 384-well plate, combine recombinant TAK1-TAB1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.[26]

-

Compound Addition: Add varying concentrations of this compound or a known TAK1 inhibitor (e.g., Takinib) as a positive control.[27][28]

-

Detection: After incubation, add the ADP-Glo™ reagent followed by the kinase detection reagent.

-

Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the IC50 value for TAK1 inhibition.

Protocol 5: P2X7 Receptor Antagonist Binding Assay

-

Assay Principle: A common method to assess P2X7 receptor antagonism is to measure the inhibition of ATP-induced dye uptake (e.g., YO-PRO-1) in cells expressing the receptor.[12][14]

-

Cell Culture: Use a cell line stably expressing the human P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or a known P2X7 antagonist.

-

Stimulate the cells with a sub-maximal concentration of ATP or BzATP in the presence of a fluorescent dye such as YO-PRO-1.

-

Measure the fluorescence intensity, which corresponds to dye uptake through the activated P2X7 pore.

-

-

Data Analysis: Determine the IC50 value for the inhibition of dye uptake.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on strong structural analogy to known anticonvulsants, the primary proposed mechanism is the modulation of voltage-gated sodium channels. The detailed experimental protocols outlined herein will enable a thorough and systematic validation of this hypothesis, from in vitro electrophysiological characterization to in vivo efficacy studies.

Furthermore, the exploration of plausible secondary mechanisms, such as TAK1 inhibition and P2X7 antagonism, will provide a more complete pharmacological profile of the compound. The successful execution of this research plan will not only define the therapeutic potential of this compound but also contribute to the broader understanding of the structure-activity relationships of cyanoacetamide derivatives in drug discovery.

References

-

LookChem. This compound. [Link]

- Animal Models for Screening Antiepileptic Drugs and Unani Treatments.

- Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Pflügers Archiv - European Journal of Physiology, 469(7-8), 835–846.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.

- White, H. S. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia, 42, 7–12.

- Gaikwad, S., Tembhurne, S., & Sakarkar, D. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.

- Chawla, P., & Singh, I. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry, 115, 105230.

- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564.

- Clare, J. J. (2010). Voltage-gated sodium channel blockers; target validation and therapeutic potential. Expert Opinion on Therapeutic Targets, 14(12), 1333–1347.

- Stühmer, W., Methfessel, C., Sakmann, B., Noda, M., & Numa, S. (1987). Patch clamp characterization of sodium channels expressed from rat brain cDNA. European Biophysics Journal, 14(3), 131–138.

- Ronzhina, M., Nes Kjerstad, A. C., Maleckar, M. M., & Tveito, A. (2021). Results of patch-clamp analysis of sodium channels in differentiated NG108-15 cells.

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

- Totzke, G., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., Cheltsov, A., ... & Schürer, S. C. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(8), 1029-1039.e6.

- Kaplan, D. I., Isom, L. L., & Petrou, S. (2016). Role of Sodium Channels in Epilepsy. Cold Spring Harbor Perspectives in Medicine, 6(4), a022539.

- Jacobson, K. A., Jarvis, M. F., & Williams, M. (2002). Molecular probes for P2X7 receptor studies. Current Medicinal Chemistry, 9(19), 1711–1729.

-

The Scientist. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]

- Ibrahim, M. A., & Panda, S. S. (2016). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Der Pharma Chemica, 8(1), 221-230.

- Kohn, H., Sawhney, K. N., Bardel, P., Robertson, D. W., & Leander, J. D. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 36(22), 3350–3360.

- Voltage-Dependent Sodium Channel Blocker Anticonvulsants: An Approach to the Structure-Activity Relationship. Current Drug Targets, 22(13), 1513-1522.

-

Yale School of Medicine. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans. [Link]

- Antzelevitch, C., & Burashnikov, A. (2009). Atrial-Selective Sodium Channel Blockers: Do They Exist? Journal of Cardiovascular Pharmacology, 54(3), 195–203.

-

BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]

- Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 2, p.179.

- Kaczorowski, G. J., McManus, O. B., Priest, B. T., & Garcia, M. L. (2008). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 3(12), e3871.

- Siracusa, M. C., Ponzoni, L., Gorassini, E., Tognolina, M., Garonzi, M., Giovannardi, S., ... & Cavalluzzi, M. M. (2021). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Pharmacology, 12, 738686.

- Gilbert, S. M., Oliphant, C. J., & Hassan, S. (2022).

- Li, J., Wang, J., & Zhang, Y. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka.

- Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife, 5, e22153.

- Siracusa, M. C., Ponzoni, L., Garonzi, M., Tognolina, M., Giovannardi, S., & Cavalluzzi, M. M. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. ACS Omega, 7(27), 23416–23429.

- Orning, P., Weng, D., Starheim, K., Ratner, D., Best, Z., Lee, B., ... & Lien, E. (2018). TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria.

- Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epilepsy Society.

- Desuja, A. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. Asian Journal of Pharmacy and Bio-Technology, 11(3).

- Fadda, A. A., El-Morsy, S. S., & El-Said, W. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295.

- Google Patents. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

Sources

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. ajpbp.com [ajpbp.com]

- 8. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular probes for P2X7 receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 18. Patch clamp characterization of sodium channels expressed from rat brain cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Atrial-Selective Sodium Channel Blockers: Do They Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wisdomlib.org [wisdomlib.org]

- 22. ijpsr.com [ijpsr.com]

- 23. ovid.com [ovid.com]

- 24. researchgate.net [researchgate.net]

- 25. promega.jp [promega.jp]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Versatility and Biological Potential of 2-Cyano-N-(4-methylbenzyl)acetamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, chemical properties, and potential biological activities of 2-cyano-N-(4-methylbenzyl)acetamide and its closely related N-benzyl-2-cyanoacetamide derivatives. As a class of compounds, they represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological effects that warrant further investigation for therapeutic applications. This document will delve into the rationale behind synthetic strategies and assay methodologies, offering a comprehensive resource for researchers in the field.

Introduction to the N-Benzyl-2-Cyanoacetamide Scaffold

The N-benzyl-2-cyanoacetamide core structure is a compelling starting point for the development of novel therapeutic agents. The inherent reactivity of the cyano and acetamide functional groups, coupled with the potential for diverse substitutions on the benzyl ring, allows for the creation of large and varied chemical libraries. This compound (CAS 64488-12-6) is a specific derivative within this class, serving as a valuable building block in the synthesis of more complex pharmaceutical and agrochemical compounds.[1] While specific biological data on this particular derivative is limited in publicly accessible literature, the broader family of N-benzyl-2-cyanoacetamides has been shown to exhibit promising antibacterial and anticancer properties.[2] This guide will, therefore, focus on the general synthetic routes and biological evaluation of this class of compounds, drawing parallels and inferring the potential of the title compound.

Synthetic Pathways to N-Benzyl-2-Cyanoacetamide Derivatives

The synthesis of N-benzyl-2-cyanoacetamide derivatives is typically achieved through straightforward and high-yielding condensation reactions.[3] The choice of starting materials and reaction conditions can be tailored to achieve the desired substitutions on the benzyl ring and further modifications of the cyanoacetamide backbone.

Core Synthesis: Condensation of Amines with Ethyl Cyanoacetate

A primary and efficient method for the synthesis of N-substituted-2-cyanoacetamides involves the direct condensation of a primary or secondary amine with an alkyl cyanoacetate, most commonly ethyl cyanoacetate.[3] This reaction is versatile and can be adapted for a wide range of substituted benzylamines to produce the corresponding N-benzyl-2-cyanoacetamide derivatives.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol outlines a standard procedure for the synthesis of the title compound, leveraging the nucleophilic attack of the amine on the ester carbonyl of ethyl cyanoacetate. The reaction is typically carried out at an elevated temperature to drive the reaction to completion.

-

Materials:

-

4-methylbenzylamine

-

Ethyl cyanoacetate

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Crystallization dish

-

-

Procedure:

-

In a round-bottom flask, dissolve 1.0 molar equivalent of 4-methylbenzylamine in a minimal amount of absolute ethanol.

-

Add 1.1 molar equivalents of ethyl cyanoacetate to the solution.

-

Equip the flask with a condenser and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

-

-

Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the expected functional groups and structural integrity.

Biological Activities of N-Benzyl-2-Cyanoacetamide Derivatives

While specific bioactivity data for this compound is not extensively documented, studies on the closely related N-benzyl cyanoacetamide have revealed potential antibacterial and anticancer activities.[2] The 4-methyl substitution on the benzyl ring may influence these activities through electronic and steric effects.

Antibacterial Activity

N-benzyl-2-cyanoacetamide has been investigated for its ability to inhibit the growth of various bacterial strains.[2] The mechanism of action is not fully elucidated but may involve the disruption of essential cellular processes.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Rationale: This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

-

Materials:

-

Synthesized N-benzyl-2-cyanoacetamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity

Derivatives of N-benzyl-2-cyanoacetamide have also been evaluated for their cytotoxic effects against various cancer cell lines.[2] The presence of the cyanoacetamide moiety is often associated with anticancer properties in various chemical scaffolds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Synthesized N-benzyl-2-cyanoacetamide derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established, some general principles can be inferred from related N-benzylacetoacetamide structures. For instance, in N-benzylacetoacetamide derivatives, substitutions on the benzyl ring have been shown to significantly modulate biological activity.[4] A methyl group at the 4-position, as in the title compound, is an electron-donating group which can influence the pharmacokinetic and pharmacodynamic properties of the molecule. It may affect receptor binding, cell permeability, and metabolic stability. Further studies involving a series of derivatives with varying substituents on the benzyl ring are necessary to elucidate a clear SAR for this class of compounds.

Table 1: Hypothetical Structure-Activity Relationship for N-Benzyl-2-Cyanoacetamide Derivatives

| R-group on Benzyl Ring | Predicted Effect on Antibacterial Activity | Predicted Effect on Anticancer Activity | Rationale |

| H (unsubstituted) | Baseline activity | Baseline activity | Reference compound |

| 4-CH₃ (electron-donating) | Potentially increased or decreased | Potentially increased or decreased | Increased lipophilicity may enhance cell penetration, while electronic effects can alter target interaction. |

| 4-Cl (electron-withdrawing) | Potentially increased | Potentially increased | Halogen substitutions can enhance binding affinity and alter metabolic pathways. |

| 4-OCH₃ (electron-donating) | Potentially increased or decreased | Potentially increased or decreased | Can influence hydrogen bonding and overall polarity. |

Future Directions and Conclusion

The N-benzyl-2-cyanoacetamide scaffold represents a promising area for further research and development. The straightforward synthesis allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. While the biological activity of this compound itself requires direct investigation, the known activities of its close analogs suggest potential for antibacterial and anticancer applications.

Future work should focus on:

-

The synthesis and biological evaluation of a focused library of this compound derivatives with varied substitution patterns.

-

Elucidation of the mechanism of action for the observed antibacterial and anticancer activities.

-

In vivo studies to assess the efficacy and safety of the most promising lead compounds.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Omar, I. O. H. (2021). Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives. Zagazig University Digital Repository. [Link]

Sources

- 1. Cas 64488-12-6,this compound | lookchem [lookchem.com]

- 2. Cyclization of N-benzyl cyanoacetamide: Novel synthesis and biological activity of pyrrole, pyrimidine, and pyran derivatives - Zagazig University Digital Repository [publications.zu.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-cyano-N-(4-methylbenzyl)acetamide

Abstract